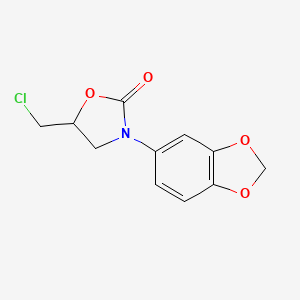
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on its role or use in industry or research.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including the arrangement of atoms and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. It may also involve studying the mechanism of these reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also involve studying the compound’s stability under various conditions.Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
A study by Hattab et al. (2010) focuses on the crystal structures of three 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives, highlighting the importance of weak intermolecular interactions, such as π/π stacking and CH/π hydrogen bonds, in determining the packing of these molecules. This research demonstrates the complex interplay of non-covalent interactions in stabilizing molecular structures, which could be relevant for understanding similar compounds like 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one (Hattab et al., 2010).
Synthesis and Anticancer Applications
Penthala et al. (2011) synthesized a series of novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, evaluating their in vitro cytotoxicity against a panel of human tumor cell lines. This study exemplifies the potential anticancer applications of compounds structurally related to oxazolidin-2-ones, providing a basis for the exploration of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one in similar contexts (Penthala, Reddy, & Crooks, 2011).
Catalytic Applications
A study by Bikas et al. (2018) explores the synthesis of a 1,3-oxazolidine-based ligand and its Cu(II) complexes, demonstrating their catalytic activity in the oxidation of benzyl alcohols. This research provides insights into the utility of oxazolidine derivatives in catalysis, potentially extending to the compound of interest for its role in synthesizing complex molecules or in catalytic processes (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending appropriate safety precautions for handling the compound.
Direcciones Futuras
This involves identifying areas where further research is needed, such as improving the synthesis, finding new applications, or studying the compound’s behavior under unexplored conditions.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYVFTGFXIPMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196639 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one | |
CAS RN |
1204298-23-6 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
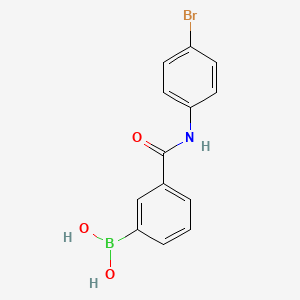
amine hydrochloride](/img/structure/B1519672.png)
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)
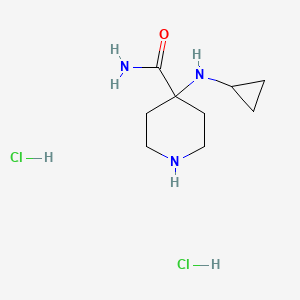
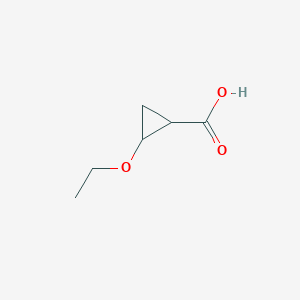
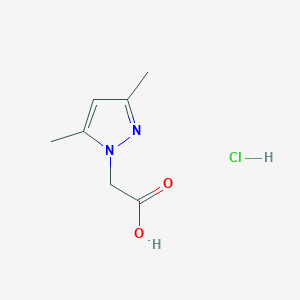
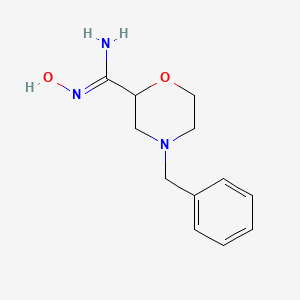
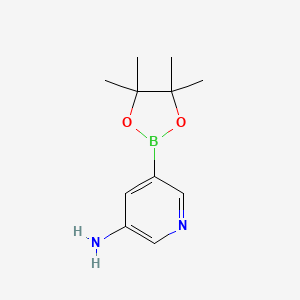
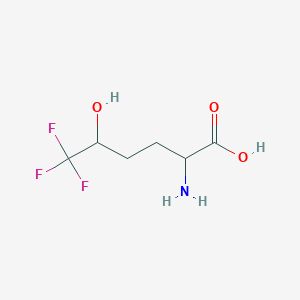
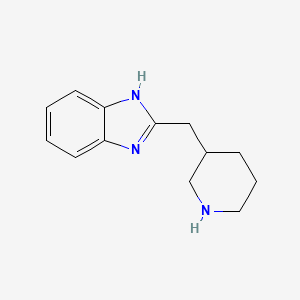
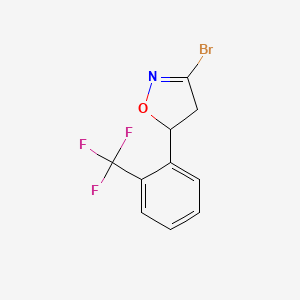
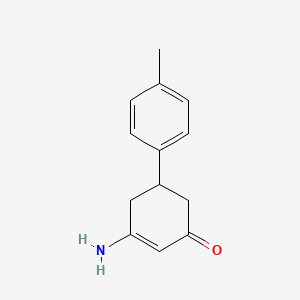
![7-Bromo-2-chloromethylimidazo[1,2-a]pyridine](/img/structure/B1519690.png)